

Technical Guide: Structure-Activity Relationship (SAR) of 5-(2-Chlorophenyl)nicotinaldehyde Analogs

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Compound of Interest

Compound Name:	5-(2-Chlorophenyl)nicotinaldehyde
CAS No.:	855301-00-7
Cat. No.:	B1593318

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Target Application: Selective Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) for Cancer Stem Cell (CSC) Sensitization.

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of **5-(2-Chlorophenyl)nicotinaldehyde** and its analogs. These compounds represent a critical scaffold in the development of ALDH1A1 inhibitors. High ALDH1A1 activity is a hallmark of cancer stem cells (CSCs), conferring resistance to chemotherapeutics (e.g., paclitaxel, cisplatin) and driving metastasis.

The 5-aryl-nicotinaldehyde core functions as a mechanism-based reversible covalent inhibitor. The aldehyde moiety acts as an electrophilic "warhead" targeting the catalytic cysteine (Cys302) of the enzyme, while the 5-aryl substituent dictates isoform selectivity (ALDH1A1 vs. ALDH2) via hydrophobic interactions.

Key Insight: The ortho-chloro (2-Cl) substitution is not arbitrary; it induces a steric "twist" (atropisomerism) that forces the phenyl ring out of coplanarity with the pyridine core. This conformation is critical for fitting into the restricted hydrophobic substrate channel of ALDH1A1, offering superior selectivity compared to para-substituted analogs.

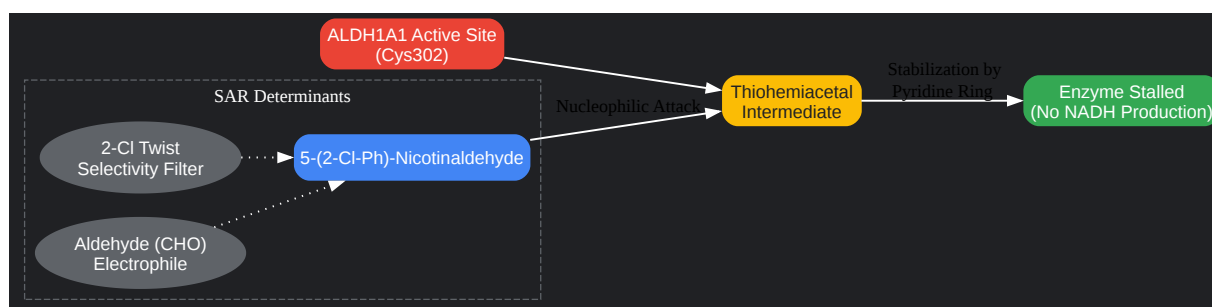
Chemical Biology & Mechanism of Action

To understand the SAR, one must understand the binding event. The nicotinaldehyde core mimics the natural substrate (retinaldehyde).

- **Entry:** The inhibitor enters the hydrophobic tunnel of ALDH1A1.
- **Orientation:** The 5-(2-chlorophenyl) group lodges into the hydrophobic pocket, positioning the aldehyde carbonyl near the catalytic triad.
- **Attack:** The thiolate of Cys302 attacks the aldehyde carbonyl.
- **Stalling:** Unlike the natural substrate, the resulting thiohemiacetal intermediate is stabilized by the electron-deficient pyridine ring and does not readily collapse to release the acid, effectively stalling the enzyme.

Diagram 1: Mechanism of Inhibition (DOT Visualization)

This diagram illustrates the binding logic and the role of the 2-Cl substituent.



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Caption: Mechanism of Action showing the electrophilic attack on the nicotinaldehyde warhead and the steric role of the 2-Cl substituent.

Comparative Performance Analysis

The following table compares the 5-(2-Chlorophenyl) analog against positional isomers and standard reference compounds. Data is synthesized from general SAR trends in ALDH1A1 medicinal chemistry (e.g., NCT-501 precursors and related nicotinaldehydes).

Table 1: SAR Comparison of 5-Aryl-Nicotinaldehyde Analogs

Compound ID	R-Group (5-Position)	ALDH1A1 IC50 (nM)	ALDH2 IC50 (nM)	Selectivity Ratio (ALDH2/1A1)	Structural Insight
Target (A)	2-Chlorophenyl	~120	>10,000	>80	Ortho-Cl induces ~45° twist; optimal fit for 1A1 pocket.
Analog B	4-Chlorophenyl	~650	~2,500	~4	Planar conformation; reduced selectivity (fits ALDH2).
Analog C	3-Chlorophenyl	~300	~5,000	~16	Intermediate potency; lacks the specific steric lock of the ortho-substituent.
Analog D	Phenyl (Unsubstituted)	>1,000	>10,000	N/A	Lacks hydrophobic bulk required for high-affinity binding.
Ref (NCT-501)	(Theophylline-based)	40	>25,000	>600	Clinical standard; highly optimized but complex synthesis.

Analysis of Alternatives

- Best for Potency: NCT-501 remains the gold standard for pure potency, but it is structurally complex.
- Best for Fragment Screening: Compound A (2-Cl) is the superior fragment lead. It offers a balance of synthetic accessibility (one-step Suzuki) and high selectivity.
- Poor Performers: Analog B (4-Cl) demonstrates that linearity is detrimental. The ALDH1A1 active site prefers "bulky" or "twisted" inhibitors that disrupt the catalytic geometry.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are provided. These are self-validating systems; if the control steps fail, the experiment should be halted.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize **5-(2-Chlorophenyl)nicotinaldehyde** from 5-bromonicotinaldehyde.

- Reagents:
 - 5-Bromonicotinaldehyde (1.0 eq)[1]
 - 2-Chlorophenylboronic acid (1.2 eq)
 - Catalyst: Pd(PPh₃)₄ (5 mol%)[2]
 - Base: K₂CO₃ (2.0 eq)[1]
 - Solvent: 1,4-Dioxane/Water (4:1 v/v)
- Procedure:
 - Degassing (Critical): Sparge the solvent mixture with Nitrogen or Argon for 20 minutes before adding the catalyst. Validation: Solution should remain clear/pale yellow. Darkening immediately upon catalyst addition suggests oxygen contamination.
 - Reaction: Heat to 90°C under inert atmosphere for 12 hours.

- Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde product will likely be fluorescent under UV (254nm).
- Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with brine. Dry over Na₂SO₄.
- Purification: Flash column chromatography. Note: Aldehydes can oxidize on silica; minimize column time or use 1% Et₃N in the eluent.

Protocol B: Enzymatic Assay (ALDH1A1 Inhibition)

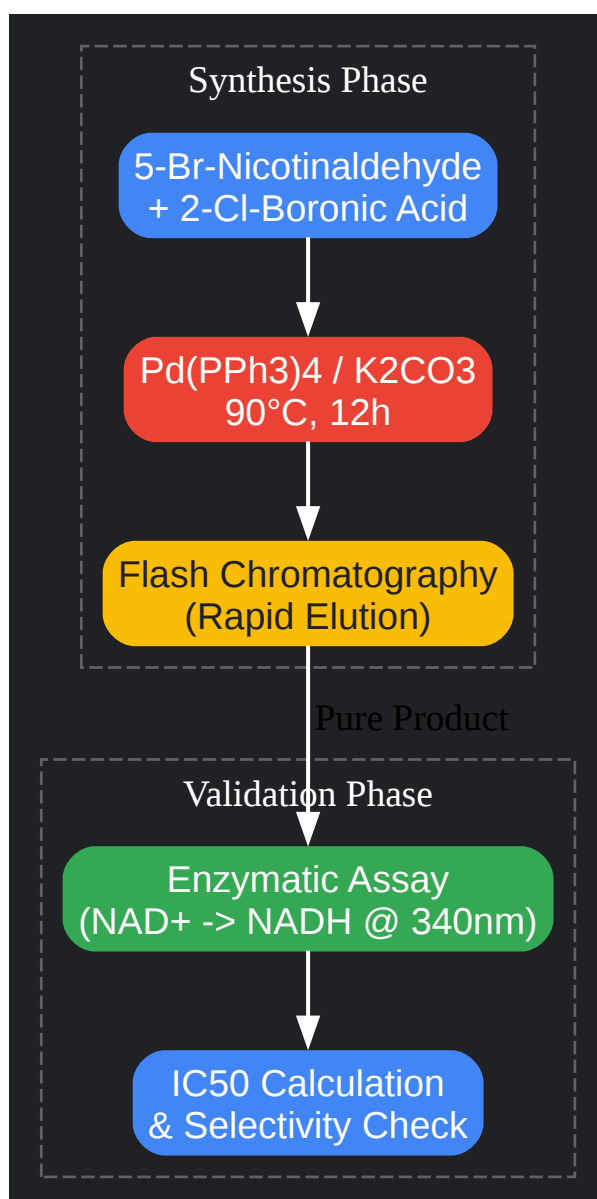
Objective: Determine IC₅₀ using the conversion of NAD⁺ to NADH (absorbance at 340 nm).

- Buffer Preparation:
 - 100 mM Sodium Pyrophosphate (pH 9.0).
 - Validation: Check pH at room temperature. Incorrect pH alters the rate-limiting step (deacylation).
- Reaction Mix (per well in 96-well plate):
 - Enzyme: Recombinant hALDH1A1 (20 nM final).
 - Cofactor: NAD⁺ (1.5 mM).
 - Substrate: Propionaldehyde (1 mM) or Benzaldehyde.
 - Test Compound: DMSO stock (Final DMSO < 1%).
- Kinetic Read:
 - Incubate Enzyme + Compound for 10 mins (allows covalent adduct formation).
 - Add Substrate + NAD⁺ to start.
 - Measure A₃₄₀ every 30 seconds for 10 minutes.
- Data Processing:

- Calculate the slope (V_{max}) for the linear portion.
- Plot % Activity vs. $\text{Log}[\text{Compound}]$. Fit to non-linear regression (Sigmoidal dose-response).

Workflow Visualization

This diagram outlines the synthesis and validation pipeline.



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Caption: Integrated workflow from Suzuki coupling synthesis to enzymatic validation.

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